2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine
Overview
Description
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazaphosphinine core with two 4-methylphenoxy groups and two trifluoromethyl groups, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenol with phosphorus trichloride to form a phosphorochloridate intermediate. This intermediate is then reacted with a triazine derivative under controlled conditions to introduce the triazaphosphinine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5-triazine: Similar structure but lacks the phosphorus atom.
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5-triazaphosphane: Similar structure but with different substituents on the phosphorus atom.
Uniqueness
2,2-di(4-methylphenoxy)-4,6-di(trifluoromethyl)-1,3,5,2lambda5-triazaphosphinine is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
2,2-bis(4-methylphenoxy)-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N3O2P/c1-11-3-7-13(8-4-11)28-30(29-14-9-5-12(2)6-10-14)26-15(17(19,20)21)25-16(27-30)18(22,23)24/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUARUBZXJUSACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP2(=NC(=NC(=N2)C(F)(F)F)C(F)(F)F)OC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N3O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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